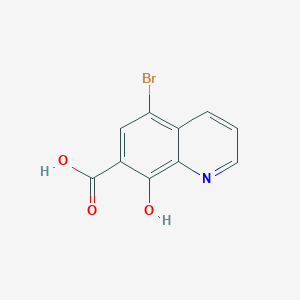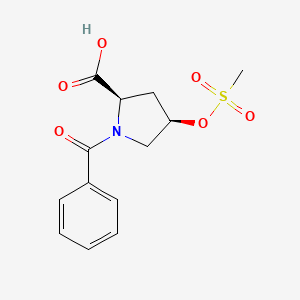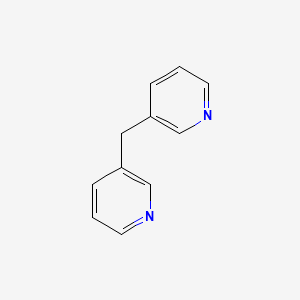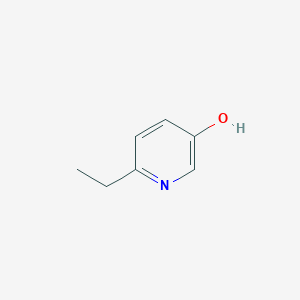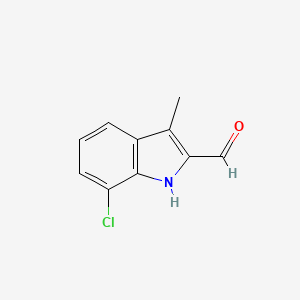
7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Übersicht
Beschreibung
7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a chemical compound with the empirical formula C13H12N2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular weight of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde is 196.25 . The structure of this compound can be represented by the SMILES stringO=CC(NC(C1=CC=C2)=C2Cl)=C1C . Physical And Chemical Properties Analysis
7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a solid compound . Its molecular weight is 196.25 , and its empirical formula is C13H12N2 .Wissenschaftliche Forschungsanwendungen
Antiviral Agents
Indole derivatives have been studied for their potential as antiviral agents. The structure of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be modified to enhance its interaction with viral proteins, potentially inhibiting the replication of viruses such as influenza and Coxsackie B4 virus .
Anti-inflammatory Applications
The indole nucleus is a common feature in compounds with anti-inflammatory properties. As such, 7-Chloro-3-methyl-1H-indole-2-carbaldehyde may serve as a scaffold for developing new anti-inflammatory drugs through further functionalization .
Anticancer Research
Indole compounds often exhibit anticancer activity. The chloro and aldehyde groups present in 7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be key functional groups that interact with cancer cell lines, leading to potential applications in cancer treatment .
Antimicrobial Activity
The indole core structure is known to possess antimicrobial properties. Research into 7-Chloro-3-methyl-1H-indole-2-carbaldehyde could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Antitubercular Agents
Given the biological activity of indole derivatives, 7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be explored for its potential use in treating tuberculosis. Its structure allows for modifications that could enhance its efficacy against Mycobacterium tuberculosis .
Antidiabetic Potential
Indole derivatives have shown promise in the treatment of diabetes7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be used as a starting point for the synthesis of compounds that modulate insulin release or glucose metabolism .
Antimalarial Applications
The indole moiety is present in many natural and synthetic antimalarial drugs. The unique structure of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde might be exploited to create novel antimalarial therapies .
Neuropharmacological Research
Indoles are important in neuropharmacology due to their presence in compounds that affect neurotransmitter systems7-Chloro-3-methyl-1H-indole-2-carbaldehyde could be investigated for its potential effects on neurological pathways and disorders .
Wirkmechanismus
Target of Action
They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
7-chloro-3-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYFADJEUDJOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590776 | |
| Record name | 7-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
CAS RN |
910442-16-9 | |
| Record name | 7-Chloro-3-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



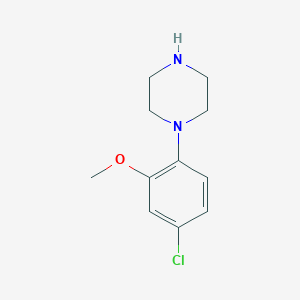

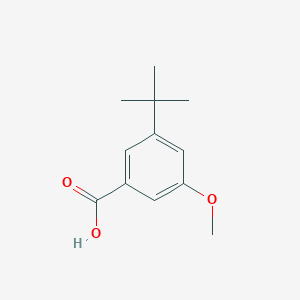
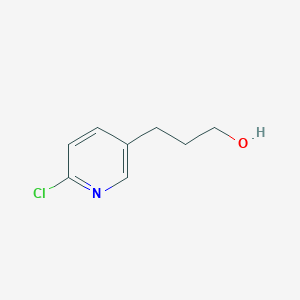

![[2-Tert-butyl-4-[1-[5-tert-butyl-4-di(tridecoxy)phosphanyloxy-2-methylphenyl]butyl]-5-methylphenyl] ditridecyl phosphite](/img/structure/B1612341.png)


